Oligopeptide-10

Description

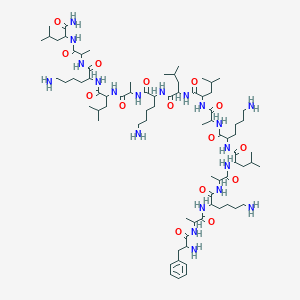

The exact mass of the compound this compound is 1597.08070384 g/mol and the complexity rating of the compound is 3010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

466691-40-7 |

|---|---|

Molecular Formula |

C78H140N20O15 |

Molecular Weight |

1598.1 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide |

InChI |

InChI=1S/C78H140N20O15/c1-43(2)37-59(64(84)99)94-66(101)49(12)86-72(107)56(30-20-24-34-80)91-75(110)61(39-45(5)6)96-68(103)51(14)88-74(109)58(32-22-26-36-82)93-77(112)63(41-47(9)10)98-78(113)62(40-46(7)8)97-69(104)52(15)89-73(108)57(31-21-25-35-81)92-76(111)60(38-44(3)4)95-67(102)50(13)87-71(106)55(29-19-23-33-79)90-65(100)48(11)85-70(105)54(83)42-53-27-17-16-18-28-53/h16-18,27-28,43-52,54-63H,19-26,29-42,79-83H2,1-15H3,(H2,84,99)(H,85,105)(H,86,107)(H,87,106)(H,88,109)(H,89,108)(H,90,100)(H,91,110)(H,92,111)(H,93,112)(H,94,101)(H,95,102)(H,96,103)(H,97,104)(H,98,113)/t48-,49-,50-,51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 |

InChI Key |

XWZAWHJNTHSHGD-SIDOVBMKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Oligopeptide-10: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-10 is a synthetic antimicrobial peptide composed of fifteen amino acids. It has garnered significant attention in the fields of dermatology and cosmetic science for its potent antimicrobial activity, particularly against Cutibacterium acnes (C. acnes), the bacterium implicated in acne vulgaris. This technical guide provides an in-depth overview of the chemical structure, synthesis pathways, and biological mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a cationic peptide with a specific sequence of fifteen amino acids. Its structure and physicochemical properties are fundamental to its biological activity.

Amino Acid Sequence: Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu[1]

Molecular Formula: C78H140N20O15

Molecular Weight: 1598.10 g/mol

The sequence is characterized by an alternating pattern of hydrophobic (Alanine, Leucine, Phenylalanine) and cationic (Lysine) amino acids, which is a common feature of many antimicrobial peptides. This amphipathic nature is crucial for its interaction with and disruption of bacterial cell membranes.

| Property | Value | Reference |

| Purity (HPLC) | >98% | Generic Certificate of Analysis |

| Appearance | White to off-white powder | Generic Product Information |

| Solubility | Water soluble | [1] |

| pH (in solution) | 5.0 - 7.0 | [1] |

Synthesis Pathways

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) , most commonly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS allows for the efficient and controlled stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] Liquid-phase peptide synthesis (LPPS) is an alternative, though less common for peptides of this length.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol is a representative procedure based on standard Fmoc-SPPS methodologies.

1. Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Drain the DMF.

2. First Amino Acid Coupling (Leucine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Leu-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF.

3. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Lys, Leu, Ala, Lys, Leu, Leu, Ala, Lys, Leu, Ala, Lys, Ala, Phe). Use appropriate side-chain protecting groups for Lysine (e.g., Boc).

4. Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

5. Precipitation and Lyophilization:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the peptide pellet, dissolve in a minimal amount of water/acetonitrile, and lyophilize.

Purification and Analysis

Purification of the crude this compound is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Experimental Protocol: RP-HPLC Purification

1. Column and Solvents:

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

2. Gradient Elution:

-

Equilibrate the column with 95% A and 5% B.

-

Inject the dissolved crude peptide.

-

Apply a linear gradient of 5% to 65% B over 30-40 minutes at a flow rate of 5-10 mL/min.

-

Monitor the elution profile at 210-220 nm.

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

Pool the fractions with the desired purity (>98%).

4. Lyophilization:

-

Lyophilize the pooled fractions to obtain the final purified this compound as a white powder.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Instrumentation and Method:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Mode: Positive ion mode.

-

Analysis: Acquire the mass spectrum to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 1599.1 Da). Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis.

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like C. acnes. Clinical studies have shown that formulations containing this compound can significantly reduce acne lesions and associated redness.

| Organism | MIC (µg/mL) | Reference |

| Propionibacterium acnes | 0.5 - 1.0 mg/L (similar peptide) | |

| Staphylococcus aureus (MRSA) | 0.5 - 1.0 mg/L (similar peptide) |

Mechanism of Action: The cationic nature of this compound facilitates its binding to the negatively charged lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cytoplasmic membrane, leading to osmotic imbalance and cell death. This physical mode of action makes the development of bacterial resistance less likely compared to traditional antibiotics.

Effects on Skin Fibroblasts and Collagen Synthesis

In addition to its antimicrobial properties, oligopeptides have been shown to influence the function of skin cells. While direct studies on this compound are limited, related research on other peptides suggests a potential role in stimulating dermal fibroblasts to produce extracellular matrix components, such as collagen. A proposed signaling pathway for this effect involves the activation of the PI3K/Akt pathway, which is known to play a role in fibroblast proliferation and collagen production.

Conclusion

This compound is a well-defined synthetic peptide with a clear chemical structure and established synthesis protocols. Its primary, well-documented biological function is its potent antimicrobial activity against C. acnes, making it a valuable ingredient in anti-acne formulations. The proposed mechanisms for its effects on skin fibroblasts and collagen synthesis, based on related research, open avenues for further investigation into its broader applications in dermatology and cosmetic science. The detailed methodologies provided in this guide offer a solid foundation for researchers and professionals to synthesize, purify, and further explore the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Oligopeptide-10 on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10 is a short, cationic antimicrobial peptide (AMP) with broad-spectrum activity against various bacteria, particularly Gram-positive species such as Cutibacterium acnes and Staphylococcus aureus. Its primary mechanism of action involves a targeted disruption of the bacterial cell membrane, a process initiated by electrostatic attraction to negatively charged surface molecules. This guide provides a comprehensive overview of the molecular interactions and subsequent events leading to bacterial cell death, supported by available quantitative data and detailed experimental protocols.

Introduction

This compound is a synthetic 15-amino acid peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] As a cationic peptide, its positively charged amino acid residues are crucial for its antimicrobial function. This document elucidates the step-by-step mechanism by which this compound exerts its bactericidal effects, focusing on its interaction with the bacterial cell membrane. This mechanical mode of action is noteworthy as it is less likely to induce bacterial resistance compared to traditional antibiotics that target specific metabolic pathways.[1]

Mechanism of Action

The bactericidal activity of this compound is a multi-step process that ultimately leads to the loss of membrane integrity and cell death.

Initial Binding to Lipoteichoic Acid (LTA)

The initial and critical step in the mechanism of action of this compound is its electrostatic interaction with negatively charged molecules on the surface of Gram-positive bacteria.[1] The primary target for this binding is lipoteichoic acid (LTA), a major component of the cell wall of these bacteria.[1] The positively charged lysine residues within the this compound sequence are attracted to the negatively charged phosphate groups of LTA. This binding is a prerequisite for the peptide to reach its ultimate target, the cytoplasmic membrane.

Membrane Disruption and Pore Formation

Following its accumulation on the bacterial surface, this compound interacts directly with the phospholipids of the cytoplasmic membrane. This interaction disrupts the lipid bilayer, leading to increased membrane permeability. While the exact model of pore formation is not definitively elucidated for this compound, it is hypothesized to follow a mechanism similar to other cationic antimicrobial peptides, such as the "carpet" or "toroidal pore" model. This disruption leads to the leakage of intracellular components and a collapse of the transmembrane electrochemical gradients.

Osmotic Imbalance and Cell Lysis

The formation of pores or channels in the cytoplasmic membrane leads to a rapid and uncontrolled flux of ions and water, resulting in a severe osmotic imbalance.[1] This influx of water causes the cell to swell and eventually lyse, leading to cell death.

Quantitative Data

The antimicrobial efficacy of this compound has been quantified through various in vitro assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Cutibacterium acnes | Not Specified | ≤ 2 | |

| Staphylococcus aureus | Not Specified | > 16 | |

| Escherichia coli | Not Specified | > 16 | |

| Pseudomonas aeruginosa | Not Specified | > 16 | |

| Candida albicans | Not Specified | > 16 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control well (bacteria without peptide) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth, measured by visual inspection or by reading the optical density at 600 nm.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound solution (at concentrations corresponding to multiples of the MIC)

-

Sterile broth

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates

Procedure:

-

Prepare flasks containing bacterial suspension at a starting concentration of ~1 x 10^6 CFU/mL in broth.

-

Add this compound to the flasks to achieve the desired final concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a control flask with no peptide.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot log10 CFU/mL versus time to generate the time-kill curve.

Membrane Depolarization Assay

This assay measures changes in the bacterial membrane potential using a potential-sensitive fluorescent dye.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Fluorescent dye (e.g., DiSC3(5))

-

This compound solution

-

Fluorometer or fluorescence plate reader

Procedure:

-

Wash and resuspend the bacterial cells in a suitable buffer.

-

Load the cells with the fluorescent dye and allow it to equilibrate until a stable baseline fluorescence is achieved.

-

Add this compound to the cell suspension.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes in bacterial cells after treatment with this compound.

Materials:

-

Bacterial culture

-

This compound solution

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

Procedure:

-

Treat a mid-log phase bacterial culture with this compound at a desired concentration (e.g., MIC or supra-MIC) for a specified time.

-

Harvest the cells by centrifugation and wash with buffer.

-

Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol.

-

Infiltrate and embed the cells in resin.

-

Prepare ultrathin sections and mount them on TEM grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Observe the grids under a transmission electron microscope to visualize any ultrastructural changes to the bacterial cell membrane and cytoplasm.

Conclusion

This compound exerts its potent bactericidal activity through a multi-step process that begins with electrostatic binding to lipoteichoic acid on the bacterial cell surface, followed by the disruption of the cytoplasmic membrane's integrity. This leads to membrane depolarization, leakage of essential intracellular contents, and ultimately, cell death due to osmotic lysis. The mechanical nature of this mechanism presents a significant advantage in the fight against antibiotic resistance. Further research to obtain more extensive quantitative data on its activity against a wider range of clinically relevant, resistant bacterial strains is warranted to fully explore its therapeutic potential.

References

Oligopeptide-10: A Deep Dive into its Structure-Activity Relationship Against Cutibacterium acnes

For Immediate Release

This technical guide provides a comprehensive analysis of Oligopeptide-10, a synthetic antimicrobial peptide with demonstrated efficacy against Cutibacterium acnes (C. acnes), the bacterium implicated in the pathogenesis of acne vulgaris. This document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties and therapeutic potential of this compound and related peptides.

Introduction to this compound and Cutibacterium acnes

Cutibacterium acnes is a Gram-positive bacterium that is a common resident of the human skin microbiota. Under certain conditions, such as follicular occlusion and increased sebum production, C. acnes can proliferate and contribute to the inflammatory processes characteristic of acne. The rise of antibiotic-resistant strains of C. acnes has spurred the development of alternative antimicrobial agents, among which antimicrobial peptides (AMPs) have shown significant promise.

This compound is a 15-amino-acid synthetic peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It exhibits broad-spectrum bactericidal activity against Gram-positive bacteria, including C. acnes.[1] Its mechanism of action is a key area of interest as it appears to have a low potential for inducing bacterial resistance.

Mechanism of Action of this compound

This compound exerts its antimicrobial effect through a direct interaction with the bacterial cell membrane. The peptide binds to the negatively charged lipoteichoic acids present on the surface of Gram-positive bacteria.[1] This initial electrostatic interaction is followed by the disruption of the cytoplasmic membrane, leading to an osmotic imbalance and subsequent cell death.[1][2] This physical disruption of the membrane is a hallmark of many AMPs and is considered a reason for the lower likelihood of resistance development compared to traditional antibiotics that target specific metabolic pathways.

Figure 1: Proposed mechanism of action of this compound against C. acnes.

Structure-Activity Relationship (SAR) of Antimicrobial Peptides Against C. acnes

Role of Cationicity

A key feature of many AMPs, including this compound, is their net positive charge, which is crucial for the initial interaction with the negatively charged bacterial cell surface. In this compound, the lysine (Lys, K) residues provide this positive charge. Studies on other AMPs have demonstrated that increasing the net positive charge can enhance antimicrobial activity, up to a certain point. For example, a study on the AMP CKR-13, a mutant of FK-13, showed that increasing the net positive charge by replacing certain amino acids with lysine or arginine resulted in greater antimicrobial activity against C. acnes compared to the parent peptide.

Importance of Amphipathicity and Hydrophobicity

Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, is critical for the insertion and disruption of the bacterial membrane. In an alpha-helical conformation, which is common for many AMPs in a membrane environment, the hydrophobic residues will face the lipid core of the membrane, while the hydrophilic, charged residues will interact with the lipid head groups and water. This compound contains a high proportion of hydrophobic residues, such as Phenylalanine (Phe, F), Alanine (Ala, A), and Leucine (Leu, L), which are interspersed with the cationic lysine residues. This arrangement likely contributes to its membrane-disrupting activity.

The importance of hydrophobicity has been demonstrated in studies of other AMPs. For instance, modifying peptides with fatty acid tails (lipopeptides) can enhance their activity against C. acnes. One study found that a C16 fatty acid chain conjugated to the peptide KWKW resulted in potent and specific activity against C. acnes.

Impact of Amino Acid Substitution on Antimicrobial Activity

The specific amino acid sequence dictates the peptide's secondary structure, charge distribution, and overall efficacy. While specific data for this compound is lacking, the following table summarizes findings from other studies on AMPs, illustrating the impact of amino acid substitutions on their activity against various bacteria, which can be extrapolated to understand the potential effects on this compound's activity against C. acnes.

| Parent Peptide | Modification | Target Organism | Change in MIC | Reference |

| FK-13 | Increased net positive charge (CKR-13) | C. acnes | Decreased MIC (Enhanced activity) | |

| KWKW | Conjugation with C16 fatty acid | P. acnes | Decreased MIC (Enhanced activity) |

Note: This table is for illustrative purposes to demonstrate SAR principles in AMPs and does not contain data on this compound itself due to a lack of available studies.

Experimental Protocols for Evaluating Antimicrobial Activity Against C. acnes

The following are representative protocols for key in vitro assays used to characterize the antimicrobial activity of peptides like this compound against C. acnes.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: C. acnes is cultured on a suitable medium, such as Reinforced Clostridial Medium (RCM) or Brain Heart Infusion (BHI) agar, under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 80% N₂, 10% CO₂, 10% H₂) at 37°C for 48-72 hours.

-

Inoculum Preparation: A suspension of C. acnes is prepared in a suitable broth (e.g., Mueller-Hinton Broth supplemented with 5% laked horse blood) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under anaerobic conditions at 37°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population.

Protocol:

-

Inoculum Preparation: A mid-logarithmic phase culture of C. acnes is diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in a suitable broth.

-

Peptide Addition: The peptide is added to the bacterial suspension at a predetermined concentration (e.g., 2x or 4x the MIC). A control with no peptide is also included.

-

Incubation: The cultures are incubated under anaerobic conditions at 37°C.

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).

-

Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

Conclusion

This compound is a promising antimicrobial peptide for the management of acne due to its potent bactericidal activity against C. acnes and its direct membrane-disrupting mechanism of action, which may limit the development of bacterial resistance. While specific SAR studies on this compound are not yet in the public domain, the established principles of AMP activity, focusing on cationicity, amphipathicity, and hydrophobicity, provide a solid foundation for understanding its efficacy and for the rational design of future anti-acne peptides. The provided experimental protocols offer a standardized approach for the further evaluation of this compound and novel peptide candidates. Further research into the specific structural determinants of this compound's activity is warranted to fully elucidate its therapeutic potential.

References

Biophysical Characterization of Oligopeptide-10 Interaction with Lipids: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific quantitative biophysical data from isothermal titration calorimetry (ITC), differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), or fluorescence spectroscopy studies conducted directly on Oligopeptide-10's interaction with lipid membranes. Therefore, this technical guide provides a comprehensive overview of the principles and methodologies that would be employed for such a characterization. The quantitative data and specific protocols presented herein are illustrative examples derived from studies on other well-characterized antimicrobial peptides (AMPs) with similar modes of action, and are intended to serve as a blueprint for the experimental design and data interpretation in future studies of this compound.

Introduction

This compound is a 15-amino acid cationic peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. It exhibits broad-spectrum antimicrobial activity, particularly against gram-positive bacteria such as Cutibacterium acnes. The proposed mechanism of action involves an initial electrostatic interaction with negatively charged components of the bacterial cell wall, such as lipoteichoic acids, followed by disruption of the cytoplasmic membrane, leading to osmotic imbalance and cell death. A thorough biophysical characterization of its interaction with lipid bilayers is crucial for a detailed understanding of its antimicrobial mechanism, which can inform the development of more potent and selective therapeutic agents.

This guide outlines the key biophysical techniques and experimental protocols that would be utilized to quantitatively characterize the interaction of this compound with model lipid membranes.

Proposed Mechanism of Action

The interaction of cationic antimicrobial peptides like this compound with bacterial membranes is generally understood to be a multi-step process. This process can be visualized as a logical workflow.

Caption: Proposed interaction pathway of this compound with bacterial membranes.

Quantitative Data from Biophysical Characterization (Illustrative Examples)

The following tables summarize the types of quantitative data that would be obtained from various biophysical experiments on this compound. The values presented are hypothetical or adapted from studies on other antimicrobial peptides and should be replaced with experimental data for this compound once available.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, providing a complete thermodynamic profile of the interaction.

| Lipid Composition | Binding Affinity (K D ) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (N) (Lipid/Peptide) |

| Model Bacterial Membrane | ||||

| POPC:POPG (3:1) | 5.2 | -8.5 | 2.3 | 25 |

| Model Mammalian Membrane | ||||

| POPC:Cholesterol (7:3) | > 100 | Not Determined | Not Determined | Not Determined |

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), Cholesterol

Differential Scanning Calorimetry (DSC)

DSC measures the effect of the peptide on the phase transition temperature (T m ) of the lipid bilayer, indicating how the peptide perturbs the lipid packing.

| Lipid Composition | Peptide:Lipid Molar Ratio | Main Phase Transition Temp (T m ) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| DPPC | 0 (Control) | 41.5 | 8.7 |

| 1:100 | 40.2 | 7.5 | |

| 1:50 | 38.9 | 6.1 | |

| DPPC:DPPG (3:1) | 0 (Control) | 39.8 | 8.1 |

| 1:100 | 38.1 | 6.9 | |

| 1:50 | 36.5 | 5.4 |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Fluorescence Spectroscopy

Fluorescence assays can be used to determine the peptide's partitioning into the membrane and its ability to cause membrane leakage.

| Assay Type | Lipid Composition | Parameter | Value |

| Tryptophan Fluorescence | POPC:POPG (3:1) | Partition Coefficient (K p ) | 1.2 x 10^4 |

| (Partitioning) | POPC | Partition Coefficient (K p ) | 0.8 x 10^3 |

| Calcein Leakage | POPC:POPG (3:1) | % Leakage at 10 µM peptide | 85% |

| (Permeabilization) | POPC | % Leakage at 10 µM peptide | 15% |

Experimental Protocols

Detailed methodologies for the key biophysical techniques are provided below.

Isothermal Titration Calorimetry (ITC)

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC:POPG, 3:1 molar ratio, to mimic bacterial membranes) are prepared by the extrusion method. Lipids are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated in the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The resulting multilamellar vesicles are then extruded through a polycarbonate membrane with a 100 nm pore size to form LUVs.

-

Sample Preparation: A solution of this compound is prepared in the same buffer used for vesicle hydration. Both the peptide solution and the LUV suspension are degassed prior to the experiment.

-

ITC Measurement: The LUV suspension (e.g., 1 mM total lipid concentration) is placed in the sample cell of the ITC instrument, and the this compound solution (e.g., 100 µM) is loaded into the injection syringe. A series of small injections (e.g., 2 µL) of the peptide solution are made into the sample cell while the heat change is monitored.

-

Data Analysis: The heat of dilution, determined from control experiments (injecting peptide into buffer), is subtracted from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (N). The entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A ).

Differential Scanning Calorimetry (DSC)

Caption: Workflow for Differential Scanning Calorimetry (DSC) experiment.

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film (e.g., DPPC) with buffer. This compound is then added to the MLV suspension at various peptide-to-lipid molar ratios and incubated.

-

DSC Measurement: The peptide-lipid suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing only buffer is also prepared. The sample and reference pans are heated at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the lipid phase transition.

-

Data Analysis: The differential heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the main phase transition temperature (T m ), which is the peak of the endothermic transition, and the transition enthalpy (ΔH), which is the area under the peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide atomic-resolution information on the structure and orientation of this compound within the lipid bilayer.

Methodology:

-

Sample Preparation: For solid-state NMR, isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is reconstituted into oriented lipid bilayers (e.g., on glass plates) or multilamellar vesicles.

-

NMR Spectroscopy: The sample is placed in the NMR spectrometer, and various solid-state NMR experiments are performed. For example, ¹⁵N chemical shift anisotropy can provide information about the orientation of the peptide backbone relative to the membrane normal.

-

Data Analysis: The NMR spectra are analyzed to extract structural restraints, which are then used to build a model of the peptide's structure and orientation within the lipid membrane.

Fluorescence Spectroscopy

Tryptophan Fluorescence for Membrane Partitioning:

Methodology:

-

Sample Preparation: LUVs of the desired lipid composition are prepared. The intrinsic tryptophan fluorescence of this compound (if it contains tryptophan, or a fluorescently labeled analogue) is utilized.

-

Fluorescence Measurement: The fluorescence emission spectrum of the peptide is recorded in the absence and presence of increasing concentrations of LUVs.

-

Data Analysis: The change in fluorescence intensity and the blue shift in the emission maximum upon addition of liposomes are used to calculate the partition coefficient (K p ), which quantifies the peptide's preference for the lipid phase over the aqueous phase.

Calcein Leakage Assay for Membrane Permeabilization:

An In-depth Technical Guide to Oligopeptide-10: Discovery, Mechanism, and Antimicrobial Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10 is a synthetic, 15-amino acid antimicrobial peptide (AMP) that has garnered significant attention for its potent and broad-spectrum activity, particularly against the Gram-positive bacterium Cutibacterium acnes (formerly Propionibacterium acnes), a key contributor to the pathophysiology of acne vulgaris. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of this compound. It details its antimicrobial efficacy through a summary of available quantitative data and outlines the experimental protocols for key assays used to evaluate its activity. Furthermore, this guide presents visual representations of its proposed mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Discovery and Origin

This compound is a synthetically designed bioactive peptide.[1][2] Its development was a result of research into antimicrobial peptides, which are naturally occurring components of the innate immune system in a wide range of organisms. The specific amino acid sequence of this compound is Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. This sequence was designed to optimize its antimicrobial properties, particularly against bacteria implicated in skin conditions. It is also known by the trade name Granactive this compound.[3]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria. This initial binding is a critical step that facilitates the subsequent disruption of the membrane's integrity.

Upon binding, this compound is believed to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane structure compromises its function as a selective barrier, resulting in an osmotic imbalance, leakage of essential intracellular components, and ultimately, bacterial cell death. This rapid, membrane-targeted action is considered a "mechanical" mode of killing, which is suggested to have a low probability of inducing bacterial resistance compared to traditional antibiotics that often target specific metabolic pathways.

The following diagram illustrates the proposed signaling pathway for this compound's interaction with the bacterial cell membrane:

Antimicrobial Spectrum and Efficacy

Time-kill kinetic assays have demonstrated the rapid bactericidal activity of similar antimicrobial peptides. For example, some peptides at their MIC can cause a significant reduction in C. acnes viability within hours. One study on a different peptide showed a 99.9% reduction in P. acnes colony-forming units (CFU) within 15 minutes in an environment mimicking sebaceous gland secretions.

Table 1: Summary of Antimicrobial Efficacy Data (Illustrative based on similar peptides)

| Microorganism | Assay Type | Concentration | Result | Reference |

| Cutibacterium acnes | MIC | 2-4 µg/mL | Inhibition of growth | |

| Cutibacterium acnes | MIC | 0.6 µg/mL | Inhibition of growth | |

| Cutibacterium acnes | Time-Kill Assay | 1x MIC | 3.73-4.42 log10 reduction in 8 hours | |

| Propionibacterium acnes | Time-Kill Assay | Not Specified | 99.9% kill in 15 minutes |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Target microorganism (e.g., Cutibacterium acnes, Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted peptide. Include a positive control (inoculum without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

References

Spectroscopic Analysis of Oligopeptide-10 Conformation in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-10 is a synthetic, 15-amino acid peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu.[1] It is recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria such as Cutibacterium acnes, making it a significant ingredient in advanced anti-acne skincare formulations.[1][2] The mechanism of action involves binding to the negatively charged lipoteichoic acids on bacterial cell membranes, leading to osmotic imbalance and cell death.[1][2] This direct, physical disruption mechanism is advantageous as it reduces the likelihood of bacterial resistance development.

Understanding the three-dimensional conformation of this compound in solution is crucial for elucidating its structure-activity relationship, optimizing its formulation, and developing new applications. Spectroscopic techniques are paramount in determining the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in a solution state. While specific conformational studies of this compound are not extensively detailed in publicly available literature, this guide outlines the standard, powerful spectroscopic methodologies that are applied to characterize the solution conformation of such peptides.

This technical guide provides an in-depth overview of the core spectroscopic techniques—Circular Dichroism (CD), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—along with detailed experimental protocols and data interpretation for the conformational analysis of a peptide like this compound.

Spectroscopic Methodologies for Peptide Conformation Analysis

The conformation of a peptide in solution is a dynamic equilibrium of different secondary structures. The following spectroscopic techniques are instrumental in providing insights into the predominant conformational states.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The technique is particularly sensitive to the secondary structure of peptides, as different conformations (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation:

-

Dissolve lyophilized this compound in an appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have significant absorbance in the far-UV region.

-

Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine (this compound does not, so the former method is preferred). A typical concentration range for CD analysis is 0.1-0.2 mg/mL.

-

Prepare a buffer blank for background correction.

-

-

Instrumentation and Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Set the instrument parameters:

-

Wavelength range: 190-260 nm.

-

Path length: 1 mm quartz cuvette.

-

Bandwidth: 1.0 nm.

-

Scan speed: 50 nm/min.

-

Data pitch: 0.5 nm.

-

Response time: 2 seconds.

-

Accumulations: 3-5 scans for signal averaging.

-

-

Flush the instrument with nitrogen gas to reduce oxygen absorption below 200 nm.

-

Record the spectrum of the buffer blank first, followed by the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the buffer blank spectrum from the peptide sample spectrum.

-

Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

-

MRE = (Observed Ellipticity) / (10 * n * c * l)

-

Where:

-

n = number of amino acid residues (15 for this compound).

-

c = molar concentration of the peptide.

-

l = path length of the cuvette in cm.

-

-

-

Deconvolute the resulting MRE spectrum using algorithms such as CONTIN, SELCON3, or K2D to estimate the percentage of each secondary structure type.

-

Hypothetical Quantitative Data for this compound Conformation by CD

| Secondary Structure | Characteristic Wavelengths (nm) | Mean Residue Ellipticity (MRE) [θ] (deg·cm²·dmol⁻¹) | Hypothetical % in Solution |

| α-Helix | Positive peak at ~192 nm, Negative peaks at ~208 and ~222 nm | [θ]₂₂₂ ≈ -30,000 to -40,000 | 35% |

| β-Sheet | Negative peak at ~218 nm, Positive peak at ~195 nm | [θ]₂₁₈ ≈ -18,000 to -25,000 | 20% |

| Random Coil | Strong negative peak at ~198 nm | [θ]₁₉₈ ≈ -40,000 | 45% |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For peptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative for secondary structure determination. The amide I band, arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Dissolve this compound in D₂O-based buffer to minimize the strong absorbance of H₂O in the amide I region. A typical concentration is 5-10 mg/mL.

-

Lyophilize the peptide from a D₂O solution and re-dissolve in D₂O to ensure complete H/D exchange of the amide protons.

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with a temperature-controlled transmission cell or an Attenuated Total Reflectance (ATR) accessory.

-

For transmission, use a cell with CaF₂ windows and a path length of ~50-100 µm.

-

Set the instrument parameters:

-

Spectral range: 1400-1800 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Scans: 256-512 for signal averaging.

-

-

Record a spectrum of the D₂O buffer for background subtraction.

-

-

Data Processing and Analysis:

-

Subtract the buffer spectrum from the sample spectrum.

-

Perform Fourier self-deconvolution or second-derivative analysis on the amide I band to resolve overlapping component peaks corresponding to different secondary structures.

-

Fit the resolved peaks with Gaussian or Lorentzian functions to determine their positions and integrated areas, which correspond to the relative proportions of the secondary structures.

-

Hypothetical Quantitative Data for this compound Conformation by FTIR

| Secondary Structure | Characteristic Amide I Frequency (cm⁻¹) | Hypothetical % in Solution |

| α-Helix | 1650–1658 | 38% |

| β-Sheet | 1620–1640 (low frequency), 1680-1695 (high frequency, for antiparallel) | 22% |

| β-Turn | 1660–1680 | 15% |

| Random Coil | 1640–1650 | 25% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that can provide high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution. Through-bond (e.g., COSY, TOCSY) and through-space (NOESY) 2D NMR experiments are used to assign proton resonances and determine spatial proximities between protons, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve this compound to a final concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol/water). D₂O is included for the spectrometer's lock signal.

-

Adjust the pH of the solution to the desired value (e.g., pH 5.0-6.0 to slow down amide proton exchange).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Acquire a series of 1D and 2D NMR spectra at a constant temperature (e.g., 298 K):

-

1D ¹H: For a general overview of the sample.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining secondary and tertiary structure. A mixing time of 200-400 ms is typical.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled peptide, to resolve the backbone amide signals.

-

-

-

Data Processing and Analysis:

-

Process the spectra using software such as TopSpin, NMRPipe, or MestReNova.

-

Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

-

Analyze the NOESY spectrum for characteristic cross-peak patterns that indicate secondary structure:

-

α-Helix: Strong dNN(i, i+1) NOEs, medium dαN(i, i+3) and dαβ(i, i+3) NOEs.

-

β-Sheet: Strong dαN(i, i+1) NOEs and cross-strand dαα NOEs.

-

-

Measure the ³J(HN, Hα) coupling constants. Values < 6 Hz are indicative of an α-helical conformation, while values > 8 Hz suggest a β-sheet conformation.

-

Use the collected NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or AMBER.

-

Hypothetical Quantitative Data for this compound Conformation by NMR

| NMR Parameter | α-Helix | β-Sheet | Random Coil |

| Sequential NOEs | Strong dNN(i, i+1) | Strong dαN(i, i+1) | Weak or absent sequential NOEs |

| Medium-Range NOEs | dαN(i, i+3), dαβ(i, i+3) | Absent | Absent |

| ³J(HN, Hα) Coupling Constant | < 6 Hz | > 8 Hz | ~6-8 Hz |

| Hα Chemical Shift | Upfield shifted from random coil values | Downfield shifted from random coil values | Intermediate values |

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a peptide and the proposed mechanism of action for this compound.

References

Investigating the Genetic Basis of Oligopeptide-10 Resistance in Bacteria: A Technical Guide and Research Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10, a 15-amino acid cationic peptide, has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Cutibacterium acnes. Its primary mechanism of action involves binding to negatively charged lipoteichoic acids on the bacterial surface, leading to cytoplasmic membrane disruption and osmotic imbalance, ultimately causing rapid cell death[1][2]. This direct, physical mechanism of action has led to the proposition that the development of bacterial resistance is unlikely, as it does not involve specific enzymatic pathways that are common targets for antibiotic resistance[1][2][3]. However, the remarkable adaptability of bacteria necessitates a proactive approach to understanding potential resistance mechanisms. This technical guide provides a comprehensive framework for investigating the potential for and the genetic basis of bacterial resistance to this compound. It outlines key experimental protocols, data presentation strategies, and the underlying logic for a structured research program in this area.

Introduction: The Promise and Potential Challenge of this compound

This compound is a synthetic antimicrobial peptide (AMP) with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. Its cationic nature facilitates interaction with the anionic components of bacterial cell envelopes, a hallmark of many AMPs. While its disruptive mechanism is thought to hinder the evolution of resistance, the history of antimicrobial development has repeatedly demonstrated the capacity of bacteria to evolve countermeasures. Mechanisms of resistance to other cationic AMPs are well-documented and include enzymatic degradation, modification of cell surface charge, active efflux of the peptide, and formation of protective biofilms. Therefore, a thorough investigation into the potential for similar resistance mechanisms to emerge against this compound is warranted.

This guide is intended for researchers in microbiology, drug development, and infectious disease to provide a structured approach to studying the genetic underpinnings of potential this compound resistance.

Postulated Mechanisms of Resistance to this compound

Based on established mechanisms of resistance to other cationic AMPs, we can hypothesize several ways in which bacteria might develop resistance to this compound. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

-

Alteration of Cell Surface Charge: Reduction of the net negative charge of the bacterial cell envelope through modification of teichoic acids or phospholipids would decrease the initial electrostatic attraction of the cationic this compound.

-

Efflux Pump Activity: Upregulation or mutation of efflux pumps could actively transport this compound out of the cell, preventing it from reaching its target, the cytoplasmic membrane.

-

Proteolytic Degradation: Bacteria may secrete proteases that can cleave and inactivate this compound before it can exert its antimicrobial effect.

-

Biofilm Formation: The extracellular matrix of a biofilm can act as a physical barrier, sequestering this compound and preventing it from reaching the embedded bacteria.

-

Target Modification: While less likely for a membrane-disrupting peptide, mutations affecting membrane composition or fluidity could potentially reduce the peptide's efficacy.

Experimental Protocols for Investigating this compound Resistance

A systematic investigation into the genetic basis of this compound resistance requires a multi-faceted approach, starting with the generation of resistant mutants and followed by a deep dive into the genetic and phenotypic changes.

Generation of this compound Resistant Mutants

The initial step is to determine if resistance can be induced in vitro.

Protocol 1: Serial Passage for Experimental Evolution of Resistance

-

Bacterial Strains: Select relevant bacterial strains, such as Staphylococcus aureus or Cutibacterium acnes.

-

MIC Determination: Determine the initial Minimum Inhibitory Concentration (MIC) of this compound for the selected strains using a standard broth microdilution method.

-

Serial Passage: Inoculate the bacterial strain in a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

-

Incubation: Incubate under appropriate conditions until growth is observed.

-

Re-inoculation: Transfer an aliquot of the culture to a fresh medium with an equal or slightly higher concentration of this compound.

-

Iterative Selection: Repeat this process for a sufficient number of generations (e.g., 30-60 days), gradually increasing the concentration of this compound.

-

Isolation of Resistant Clones: Plate the final culture on agar containing a high concentration of this compound to isolate resistant colonies.

-

Confirmation of Resistance: Confirm the elevated MIC of the isolated clones compared to the parental strain.

Protocol 2: Chemical or UV Mutagenesis

-

Mutagenesis: Expose a log-phase culture of the target bacterium to a chemical mutagen (e.g., ethyl methanesulfonate) or UV radiation to induce mutations.

-

Recovery: Allow the culture to recover in a non-selective medium.

-

Selection: Plate the mutagenized culture on agar containing a selective concentration of this compound (e.g., 2-4 x MIC of the wild-type strain).

-

Isolation and Confirmation: Isolate and confirm the resistance of the resulting colonies as described above.

Caption: Workflow for experimental evolution of this compound resistance.

Whole-Genome Sequencing and Comparative Genomics

Once resistant mutants are obtained, identifying the genetic changes responsible for resistance is crucial.

Protocol 3: Genomic DNA Extraction, Sequencing, and Analysis

-

gDNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the parental strain.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a high-throughput platform (e.g., Illumina).

-

Variant Calling: Align the sequencing reads from the resistant mutants to the parental strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Gene Annotation: Annotate the identified mutations to determine the affected genes and regulatory regions.

-

Comparative Analysis: Compare the mutations found in independently evolved resistant lineages to identify parallel evolution, suggesting key resistance genes.

Transcriptomic Analysis

Changes in gene expression can also confer resistance.

Protocol 4: RNA Sequencing (RNA-Seq)

-

Experimental Conditions: Grow both the resistant and parental strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.

-

RNA Extraction: Extract total RNA from all samples.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform sequencing.

-

Differential Gene Expression Analysis: Analyze the sequencing data to identify genes that are significantly up- or down-regulated in the resistant strain compared to the parental strain, both at baseline and in response to this compound exposure. Focus on genes related to cell envelope synthesis, efflux pumps, and proteases.

Caption: Workflow for transcriptomic analysis of this compound resistance.

Functional Validation of Candidate Genes

To confirm the role of candidate genes identified through genomic and transcriptomic analyses, functional studies are essential.

Protocol 5: Gene Knockout and Complementation

-

Gene Knockout: Create targeted deletions of candidate resistance genes in the resistant background using techniques like homologous recombination or CRISPR-Cas9.

-

Phenotypic Analysis: Determine the MIC of this compound for the knockout strains. A decrease in MIC would indicate the gene's involvement in resistance.

-

Gene Overexpression: Clone the candidate genes into an expression vector and introduce them into the parental strain.

-

Phenotypic Analysis: Determine the MIC of this compound for the overexpression strains. An increase in MIC would confirm the gene's role in conferring resistance.

-

Complementation: Reintroduce a wild-type copy of the gene into the knockout strain to ensure the observed phenotype is not due to off-target effects.

Data Presentation and Interpretation

Table 1: MIC Values of this compound for Parental and Evolved Strains

| Strain | Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |

| Parental | 0 | ||

| Evolved Lineage 1 | 30 | ||

| Evolved Lineage 2 | 30 | ||

| ... | ... |

Table 2: Summary of Mutations in this compound Resistant Clones

| Clone | Gene | Nucleotide Change | Amino Acid Change | Putative Function |

| Resistant Clone 1 | mprF | c.123G>T | p.Lys41Asn | Lysyl-phosphatidylglycerol synthetase |

| Resistant Clone 2 | dltA | c.456C>A | p.Ser152Arg | D-alanine-D-alanyl-carrier protein ligase |

| ... | ... | ... | ... | ... |

Table 3: Differentially Expressed Genes in Resistant vs. Parental Strains

| Gene | Log2 Fold Change (+ OP-10) | p-value | Putative Function |

| abcA | 3.5 | <0.001 | ABC transporter ATP-binding protein |

| sepA | 2.8 | <0.001 | Serine protease |

| ... | ... | ... | ... |

Signaling Pathways and Logical Relationships

Visualizing the potential signaling pathways involved in the response to this compound can aid in understanding the regulatory networks that may contribute to resistance.

Caption: Hypothesized signaling pathway for this compound resistance.

Conclusion

While this compound holds significant promise as a topical antimicrobial agent with a low propensity for resistance development, a proactive and rigorous scientific investigation into potential resistance mechanisms is essential. The experimental framework detailed in this guide provides a systematic approach to induce, identify, and validate the genetic basis of any potential resistance to this compound. The findings from such a research program will be invaluable for informing the long-term clinical utility of this compound and for the development of next-generation antimicrobial peptides that can circumvent emerging resistance threats. By understanding the potential evolutionary pathways of bacteria in response to this novel antimicrobial, we can better deploy it to maximize its therapeutic benefits.

References

Oligopeptide-10 and its Impact on Extracellular Matrix Synthesis in Fibroblasts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10 is a short, synthetic peptide that has garnered attention in dermatology and cosmetic science, primarily for its antimicrobial properties. While widely recognized for its efficacy against Propionibacterium acnes, there is also interest in its potential role in skin rejuvenation, specifically concerning the stimulation of collagen and elastin synthesis by dermal fibroblasts. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of Oligopebptide-10's effects on these crucial extracellular matrix proteins. Due to a notable scarcity of publicly available, peer-reviewed studies detailing the direct quantitative impact of this compound on collagen and elastin production, this document focuses on the foundational concepts and methodologies that would be employed in such research, drawing parallels from studies on other bioactive peptides.

Introduction to this compound

This compound is a fifteen-amino-acid peptide with the sequence Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu. It is primarily known for its broad-spectrum antimicrobial activity. While its benefits in acne treatment are relatively well-documented, claims regarding its direct stimulatory effects on collagen and elastin synthesis by fibroblasts are less substantiated in publicly accessible scientific literature. This guide aims to outline the hypothetical mechanisms and the experimental frameworks required to validate such claims.

Hypothetical Signaling Pathways for Collagen and Elastin Synthesis Stimulation

Based on the known mechanisms of other collagen-stimulating peptides, this compound could potentially influence fibroblast activity through several key signaling pathways. The following diagram illustrates a potential signaling cascade that could be investigated.

Caption: Hypothetical signaling pathway for this compound-induced collagen and elastin synthesis in fibroblasts.

Experimental Protocols for In Vitro Validation

To rigorously assess the effects of this compound on fibroblast function, a series of in vitro experiments would be necessary. The following sections detail the standard methodologies that would be applied.

Cell Culture of Human Dermal Fibroblasts

A typical experimental workflow for investigating the effects of this compound on fibroblasts is outlined below.

Caption: Standard experimental workflow for assessing this compound's effect on fibroblasts.

Protocol:

-

Cell Isolation and Culture: Primary human dermal fibroblasts would be isolated from neonatal foreskin or adult skin biopsies and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Fibroblasts would be seeded in appropriate culture plates (e.g., 6-well or 24-well plates). Upon reaching 70-80% confluency, the culture medium would be replaced with serum-free or low-serum medium for 24 hours to induce quiescence. Subsequently, cells would be treated with a range of concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) or a vehicle control. A positive control, such as TGF-β1 (10 ng/mL), would also be included.

-

Incubation: The treated cells would be incubated for various time points (e.g., 24, 48, and 72 hours) to assess both early and late cellular responses.

Quantification of Collagen and Elastin Synthesis

Quantitative Data Summary (Hypothetical)

The following table is a template illustrating how quantitative data on collagen and elastin synthesis would be presented. Note: The data presented here is hypothetical due to the lack of available public research data for this compound.

| Treatment Group | Collagen Type I Synthesis (% of Control) | Elastin Synthesis (% of Control) | COL1A1 Gene Expression (Fold Change) | ELN Gene Expression (Fold Change) |

| Vehicle Control | 100 ± 5 | 100 ± 6 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| This compound (10 µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound (50 µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| TGF-β1 (10 ng/mL) | Expected Significant Increase | Expected Increase | Expected Significant Increase | Expected Increase |

Methodologies:

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of soluble collagen (e.g., Pro-Collagen Type I C-Peptide) and elastin in the cell culture supernatant would be quantified using commercially available ELISA kits.

-

Western Blotting: Cell lysates would be analyzed by Western blotting to determine the intracellular levels of collagen and elastin.

-

Quantitative Real-Time PCR (RT-qPCR): Total RNA would be extracted from the treated fibroblasts, and the relative gene expression of collagen (COL1A1) and elastin (ELN) would be measured by RT-qPCR, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion and Future Directions

While this compound is an established antimicrobial agent in skincare, its role in directly stimulating collagen and elastin synthesis in fibroblasts remains to be rigorously elucidated through peer-reviewed scientific studies. The experimental framework outlined in this guide provides a clear path for future research to quantify these potential effects and to explore the underlying molecular mechanisms. Such studies are crucial for substantiating the anti-aging claims associated with this compound and for providing the scientific community with the data needed to fully understand its biological activities in the skin. Researchers are encouraged to undertake these investigations to fill the current knowledge gap.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-10 is a synthetic, short-chain bioactive peptide renowned for its potent antimicrobial and skin-rejuvenating properties. Comprising a specific sequence of fifteen amino acids, it has garnered significant attention in cosmetic and dermatological research. This technical guide provides an in-depth overview of the primary amino acid sequence of this compound, its physicochemical properties, and a detailed exploration of its mechanisms of action. The document outlines standard experimental protocols for its synthesis, purification, and activity assessment, and presents visual representations of its biological pathways to facilitate a comprehensive understanding for research and development applications.

Primary Amino Acid Sequence and Physicochemical Properties

This compound is a synthetic peptide composed of a precise sequence of 15 amino acids.[1][2] The primary sequence is as follows:

Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu [1]

This can be represented using the single-letter amino acid codes as:

FAKALKALLKALKAL

While the core sequence of this compound is well-defined, extensive research has not yielded publicly documented, stable variants with specific amino acid substitutions. The existing literature consistently refers to this single 15-amino-acid sequence.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. This peptide is typically supplied as a white, water-soluble powder.[1]

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Ala-Lys-Ala-Leu-Lys-Ala-Leu-Leu-Lys-Ala-Leu-Lys-Ala-Leu | [1] |

| Single-Letter Code | FAKALKALLKALKAL | |

| Molecular Formula | C₇₈H₁₄₀N₂₀O₁₅ | |

| Molecular Weight | 1598.07 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Water soluble | |

| Optimal pH Range | 5-7 | |

| Purity (by HPLC) | ≥ 95.0% |

Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily its antimicrobial action, with additional anti-inflammatory and collagen-boosting activities.

Antimicrobial Activity

The most well-documented function of this compound is its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium implicated in the pathogenesis of acne.

The mechanism is a direct, physical interaction with the bacterial cell membrane. This compound binds to the negatively charged lipoteichoic acids present on the surface of these bacteria. This binding disrupts the cytoplasmic membrane, leading to a lethal osmotic imbalance and subsequent bacterial cell death. A significant advantage of this mechanical mode of action is the low probability of bacteria developing resistance, a common issue with traditional antibiotics.

Stimulation of Extracellular Matrix Proteins

Several sources indicate that this compound stimulates the production of key extracellular matrix proteins, collagen and elastin, which are crucial for maintaining the skin's firmness and elasticity. This action helps to counteract the age-related decline in these proteins, potentially reducing the appearance of wrinkles. While the precise signaling pathway is not fully detailed in the available literature, it is hypothesized that the peptide interacts with fibroblast receptors to upregulate the synthesis of these structural proteins.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties, which contribute to its effectiveness in managing inflammatory skin conditions like acne. It helps to reduce redness and soothe irritated skin by neutralizing pro-inflammatory components released by bacteria. This is complementary to its antimicrobial action, addressing both the infectious and inflammatory aspects of skin blemishes. For comparison, another peptide, tetrapeptide-14, is known to reduce redness by down-regulating the pro-inflammatory signal molecule interleukin-6 (IL-6). It is plausible that this compound employs a similar mechanism involving the modulation of inflammatory cytokines.

Experimental Protocols

The following sections detail standardized methodologies for the synthesis, purification, and evaluation of this compound.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing synthetic peptides like this compound. The Fmoc/tBu strategy is commonly employed.

Objective: To synthesize the FAKALKALLKALKAL peptide sequence on a solid resin support.

Materials:

-

Rink Amide resin (or similar)

-

Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Leu-OH)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) by dissolving it with a coupling reagent (e.g., HATU) and a base (DIEA) in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. c. Wash the resin to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Ala, Lys, Leu, etc.) until the full 15-amino-acid chain is assembled.

-

Final Deprotection: After the final amino acid (Fmoc-L-Phe-OH) is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Wash and dry the peptide-resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from Lysine).

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.

-

Collection: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.

Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the crude this compound to a high degree of homogeneity.

Materials:

-

Crude this compound

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in deionized water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Method Development (Analytical Scale): a. Inject a small amount of the crude sample onto an analytical C18 column. b. Run a scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide and identify impurities. c. Optimize the gradient to achieve the best separation between the this compound peak and adjacent impurity peaks.

-

Preparative Purification: a. Scale up the optimized method to a preparative C18 column. b. Inject the dissolved crude peptide onto the column. c. Run the preparative gradient and collect fractions corresponding to the target peptide peak, as detected by UV absorbance (typically at 214-220 nm).

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm their purity.

-

Lyophilization: Pool the fractions with the desired purity (>95%) and freeze-dry them using a lyophilizer to obtain the final purified peptide as a white, fluffy powder.

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism (e.g., C. acnes).

Materials:

-

Purified this compound

-

Target microorganism (e.g., C. acnes ATCC 6919)

-

Appropriate growth medium (e.g., Reinforced Clostridial Medium)

-

Sterile 96-well microtiter plates

-

Incubator (with anaerobic conditions for C. acnes)

-

Spectrophotometer (microplate reader)

Procedure:

-

Prepare Peptide Stock: Prepare a sterile stock solution of this compound in the appropriate medium.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution across the wells of a 96-well plate to create a range of concentrations.

-

Prepare Inoculum: Culture the target microorganism to the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the peptide dilutions. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.

-